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molecular formula C9H6BrFN2 B3290690 4-Bromo-6-fluoroquinolin-2-amine CAS No. 866757-15-5

4-Bromo-6-fluoroquinolin-2-amine

Cat. No. B3290690
M. Wt: 241.06 g/mol
InChI Key: QCWIIAVFFXJOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449571B2

Procedure details

1 (7.2 g) was heated with POBr3 (22.0 g) in PBr3 (20 ml) at 140-160° C. under N2 for 19 hours. The reaction was cooled, carefully basified with 2 M NaOH (250 mL) and thrice extracted with CHCl3 (30 mL). The organic layer was concentrated, and the residue purified by silica gel chromatography using CHCl3/acetone/Et3N (75:25:1) to afford the product that was re-crystallized from benzene/CH2Cl2/hexane to furnish off-white crystals (5.5 g, 57% yield): 1H NMR (CDCl3) δ 4.70 (bs, 2 H, NH2), 7.10 (s, 1 H), 7.37 (m, 1 H), 7.66 (m, 2 H); HRMS-FAB (M+) calculated for 239.9698, found 239.9707.
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10](O)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[CH:8]=2)[N:3]=1.P(Br)(Br)([Br:16])=O.[OH-].[Na+]>P(Br)(Br)Br>[NH2:1][C:2]1[CH:11]=[C:10]([Br:16])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C(=C1)O)F
Name
Quantity
22 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to afford the product that
CUSTOM
Type
CUSTOM
Details
was re-crystallized from benzene/CH2Cl2/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C(=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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